di-(8-n-butylstearoyl)phosphatidylcholine di-(8-n-butylstearoyl)phosphatidylcholine
Brand Name: Vulcanchem
CAS No.: 114928-03-9
VCID: VC0044078
InChI: InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3
SMILES: CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC
Molecular Formula: C52H104NO8P
Molecular Weight: 902.4 g/mol

di-(8-n-butylstearoyl)phosphatidylcholine

CAS No.: 114928-03-9

Main Products

VCID: VC0044078

Molecular Formula: C52H104NO8P

Molecular Weight: 902.4 g/mol

di-(8-n-butylstearoyl)phosphatidylcholine - 114928-03-9

CAS No. 114928-03-9
Product Name di-(8-n-butylstearoyl)phosphatidylcholine
Molecular Formula C52H104NO8P
Molecular Weight 902.4 g/mol
IUPAC Name 2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3
Standard InChIKey VLVOBXXQNILUKL-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC
Canonical SMILES CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC
Synonyms di-(8-n-butylstearoyl)phosphatidylcholine
DSPC-8B
PubChem Compound 3081075
Last Modified Nov 11 2021
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